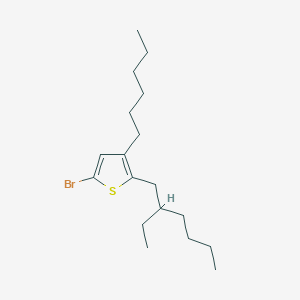
5-Bromo-2-(2-ethylhexyl)-3-hexylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(2-ethylhexyl)-3-hexylthiophene is an organic compound belonging to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of a bromine atom at the 5-position, an ethylhexyl group at the 2-position, and a hexyl group at the 3-position of the thiophene ring. Thiophenes are known for their stability and electronic properties, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of 5-bromo-2-thiophenecarboxyaldehyde as a starting material, which undergoes nucleophilic substitution with 2-ethylhexyl bromide to form the desired compound . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene under inert atmosphere conditions .
Industrial Production Methods
Industrial production of 5-Bromo-2-(2-ethylhexyl)-3-hexylthiophene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(2-ethylhexyl)-3-hexylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the thiophene ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents or organolithium compounds in the presence of a catalyst such as palladium.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in solvents like tetrahydrofuran.
Major Products Formed
Substitution: Formation of alkyl or aryl-substituted thiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of de-brominated thiophenes or reduced thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(2-ethylhexyl)-3-hexylthiophene has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(2-ethylhexyl)-3-hexylthiophene is primarily related to its electronic properties and ability to interact with various molecular targets. The compound can participate in π-π interactions and electron transfer processes, making it valuable in electronic applications. In biological systems, it may interact with cellular components, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Bis(5-bromo-2-thienyl)-5,7-bis(2-ethylhexyl)-4H,8H-benzo[1,2-c:4,5-c′]dithiophene-4,8-dione
- 2,5-Bis(5-bromo-2-thienyl)pyridine
- 5-Bromo-4-(2-ethylhexyl)thiophene-2-carbaldehyde
Uniqueness
5-Bromo-2-(2-ethylhexyl)-3-hexylthiophene is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials for electronic and optoelectronic applications.
Eigenschaften
Molekularformel |
C18H31BrS |
|---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
5-bromo-2-(2-ethylhexyl)-3-hexylthiophene |
InChI |
InChI=1S/C18H31BrS/c1-4-7-9-10-12-16-14-18(19)20-17(16)13-15(6-3)11-8-5-2/h14-15H,4-13H2,1-3H3 |
InChI-Schlüssel |
JDBSLMCYIDXPOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(SC(=C1)Br)CC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


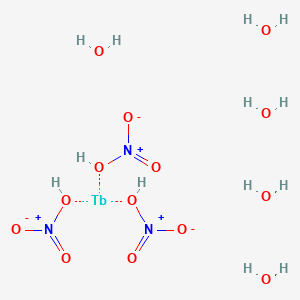
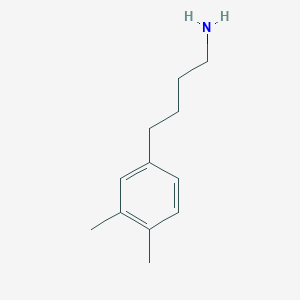
![2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12507058.png)
![N-(4-methoxybenzyl)-2-{[6-methyl-3-(2-methylpropyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12507068.png)
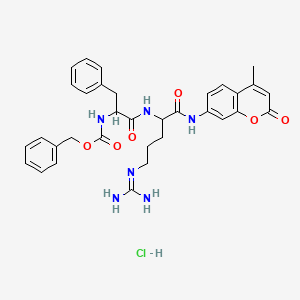
![1-[5-(Tert-butoxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12507095.png)
![2-Bromo-8-phenyldibenzo[b,d]furan](/img/structure/B12507096.png)
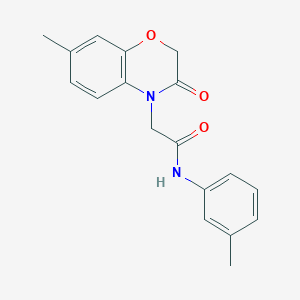
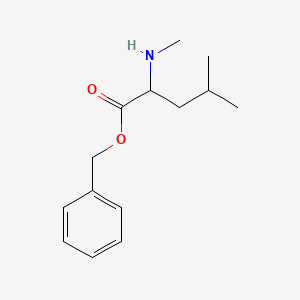
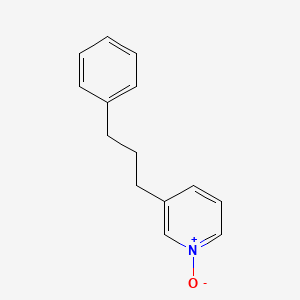
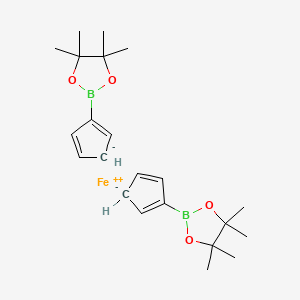

![2-[(Tert-butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylic acid](/img/structure/B12507129.png)
![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-5(1H)-one](/img/structure/B12507130.png)
